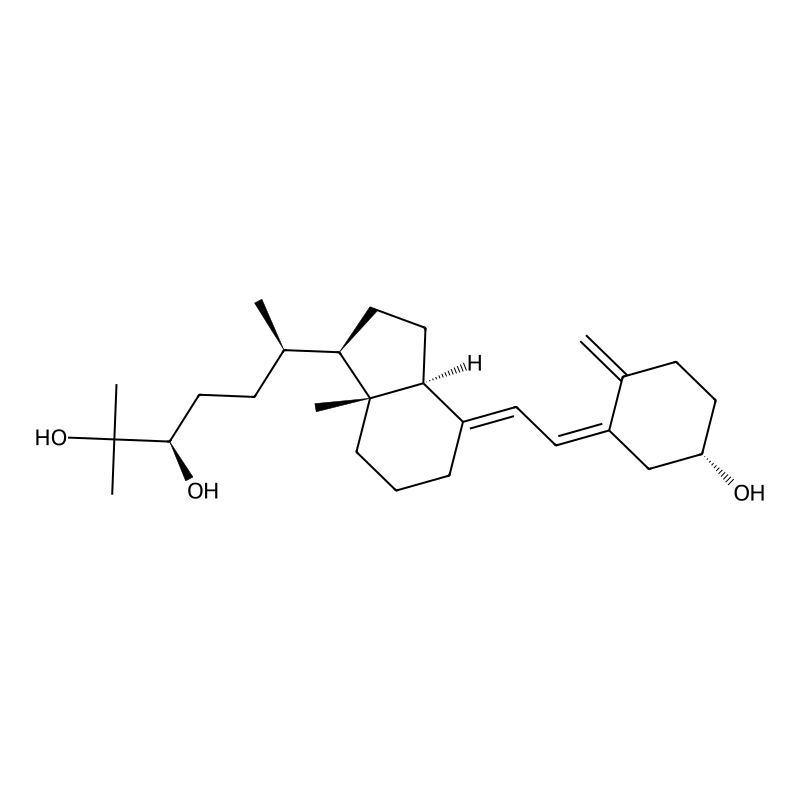

Secalciferol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3, is a naturally occurring metabolite of vitamin D found in humans and certain bacteria []. While research on Secalciferol is ongoing, here's a glimpse into its potential applications in scientific research:

Bone health and metabolism:

Secalciferol plays a role in regulating calcium homeostasis, a crucial process for maintaining healthy bones. Studies suggest it might enhance the calcemic (calcium-increasing) effect of calcitriol, the most active form of vitamin D, potentially contributing to bone health research [].

Cellular differentiation and proliferation:

Secalciferol's involvement in cellular processes like differentiation and proliferation makes it a potential candidate for research related to tissue development and regeneration [].

Immune function:

Limited evidence suggests Secalciferol might interact with the immune system, potentially opening avenues for research on its role in immune responses and disorders [].

Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a biologically active metabolite of vitamin D. It is primarily involved in the regulation of calcium and phosphate metabolism, playing a crucial role in bone health and immune function. The chemical formula of Secalciferol is and it has a molecular weight of approximately 416.65 g/mol . This compound is formed through the hydroxylation of cholecalciferol (vitamin D3) in the liver, leading to its conversion into more active forms that influence various physiological processes.

Secalciferol is generally safe at recommended doses. However, high doses can lead to vitamin D toxicity, characterized by hypercalcemia (elevated blood calcium levels), nausea, vomiting, and kidney problems []. Secalciferol is not flammable but should be stored in a cool, dark place to prevent degradation [].

Data:

The tolerable upper intake level (UL) for vitamin D, which includes Secalciferol, is 4000 IU/day for adults [].

- Oxidation: Hydroxyl groups in Secalciferol can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Carbonyl groups can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, allowing for the introduction of new functional groups.

These reactions are vital for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for research and therapeutic use.

Secalciferol exhibits significant biological activity primarily through its interaction with the vitamin D receptor (VDR). It regulates various cellular processes, including:

- Calcium Homeostasis: Secalciferol enhances intestinal absorption of calcium and phosphate, essential for maintaining bone density and strength.

- Bone Formation: It stimulates osteoblast activity, promoting bone ossification and mineralization.

- Immune Modulation: The compound has anti-inflammatory properties and plays a role in modulating immune responses by influencing T cell activity .

The pharmacological effects of Secalciferol are mediated through its action on target cells involved in bone metabolism and immune function.

Secalciferol can be synthesized through several methods:

- Hydroxylation of Cholecalciferol: The primary method involves the enzymatic conversion of cholecalciferol in the liver, where it undergoes hydroxylation at positions 24 and 25.

- Chemical Synthesis: Laboratory synthesis can also be achieved through multi-step organic reactions involving precursor compounds derived from cholesterol or other sterols. This approach allows for modifications that yield various analogs of Secalciferol .

These synthesis methods are crucial for producing Secalciferol for research, therapeutic applications, and further studies on its biological effects.

Secalciferol has several applications in both clinical and research settings:

- Nutritional Supplementation: It is used as a dietary supplement to prevent or treat vitamin D deficiency, particularly in populations at risk for osteoporosis.

- Pharmaceutical Development: Research into Secalciferol's effects on bone health has led to its investigation as a potential treatment for conditions like osteoporosis and rickets.

- Biochemical Research: Its role in calcium metabolism makes it an important compound in studies related to bone biology and metabolic disorders .

Research indicates that Secalciferol interacts with various biomolecules, influencing multiple biochemical pathways:

- Enzyme Interactions: It interacts with enzymes involved in calcium metabolism, such as alkaline phosphatase, enhancing their activity.

- Receptor Binding: The compound binds to the vitamin D receptor, initiating signaling cascades that regulate gene expression related to calcium absorption and bone remodeling .

- Pharmacokinetics: Studies on the pharmacokinetic profile of Secalciferol reveal how its metabolism can be affected by factors like dosage and the presence of other metabolites.

These interaction studies are essential for understanding the full extent of Secalciferol's biological effects.

Secalciferol shares structural similarities with other vitamin D metabolites. Here are some compounds that are comparable:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Cholecalciferol | C27H44O | Precursor to Secalciferol; synthesized from UV exposure. |

| Calcitriol (1,25-dihydroxyvitamin D3) | C27H44O3 | Most active form; regulates calcium homeostasis directly. |

| Ergocalciferol | C28H46O | Plant-derived form; used as a dietary supplement. |

| 25-Hydroxyvitamin D3 (Calcifediol) | C27H44O3 | Major circulating form; precursor to calcitriol. |

Uniqueness of Secalciferol

Secalciferol is unique due to its specific hydroxylation at positions 24 and 25, which differentiates it from other vitamin D metabolites. This structural modification influences its biological activity, particularly in bone formation and immune modulation, making it a significant compound in both nutritional science and pharmacology .

The discovery of secalciferol is rooted in mid-20th-century efforts to map vitamin D metabolism. In 1972, Hector DeLuca and Michael F. Holick first isolated 24,25-dihydroxyvitamin D~3~ from the serum of rats administered high doses of vitamin D~3~. This breakthrough followed the earlier identification of 25-hydroxyvitamin D~3~ (calcidiol) and 1,25-dihydroxyvitamin D~3~ (calcitriol), which clarified the sequential hydroxylation steps in vitamin D activation.

Initial studies dismissed secalciferol as a terminal metabolite destined for excretion. However, by the late 1990s, experimental models revealed its potential physiological significance. For instance, chicks deficient in secalciferol exhibited impaired fracture healing, while supplementation restored bone integrity, suggesting a non-canonical role. These findings challenged the prevailing view of secalciferol as biologically inert and spurred further investigation into its mechanisms.

Molecular Formula (C₂₇H₄₄O₃) and Structural Characteristics

Secalciferol, also known as 24R,25-dihydroxyvitamin D₃ or (24R)-hydroxycalcidiol, possesses the molecular formula C₂₇H₄₄O₃ and represents a significant metabolite in the vitamin D pathway [1] [2] [3]. The compound exhibits a molecular weight of 416.6365 g/mol, making it one of the heavier vitamin D metabolites [1] [2] [6]. Secalciferol belongs to the secosteroid family, characterized by an open B-ring structure that distinguishes it from conventional steroids [15].

The structural framework of secalciferol consists of a complex polycyclic system with three hydroxyl functional groups positioned at specific carbon atoms [1] [3]. The molecule features a characteristic triene system with conjugated double bonds that contribute to its biological activity and spectroscopic properties [2] [6]. The systematic IUPAC name for secalciferol is (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol [1] [3].

The compound demonstrates significant structural complexity with multiple chiral centers and geometric isomerism, which directly influences its biological recognition and receptor binding capabilities [2] [24]. The presence of three hydroxyl groups at positions 3, 24, and 25 creates multiple hydrogen bonding sites that are crucial for protein interactions and membrane permeability [32] [35].

Stereochemistry and Configurational Analysis

Secalciferol exhibits absolute stereochemistry with six defined stereocenters out of six possible positions, indicating complete stereochemical definition [2]. The compound contains two E/Z centers that contribute to its geometric configuration and biological activity [2]. The stereochemical designation includes specific configurations at multiple carbon centers: (3R,5Z,7E,24R), which defines the three-dimensional arrangement of atoms in space [1] [6].

The 24R configuration represents a critical stereochemical feature that distinguishes secalciferol from its 24S epimer [31]. This stereochemical specificity plays a fundamental role in receptor recognition and biological activity, as demonstrated by structure-activity relationship studies [24] [32]. The absolute configuration at the C-24 position determines the compound's ability to interact with specific nuclear receptors and membrane-associated proteins [24] [35].

The E/Z geometry of the double bond system creates distinct conformational states that influence molecular flexibility and receptor binding [28]. Systematic conformational analysis reveals that the side chain mobility of secalciferol occupies specific spatial regions that differ from other vitamin D metabolites [28]. The stereochemical arrangement affects the compound's ability to adopt bioactive conformations necessary for protein interactions [24] [32].

The configurational analysis demonstrates that secalciferol maintains rigid stereochemical requirements for biological activity, with even minor stereochemical changes resulting in significant alterations in binding affinity and biological response [24] [31]. The compound's three-dimensional structure enables specific hydrogen bonding interactions with amino acid residues in target proteins [32].

| Table 1: Physicochemical Properties of Secalciferol | ||

|---|---|---|

| Property | Value | Source |

| ---------- | ------- | --------- |

| Molecular Formula | C₂₇H₄₄O₃ | [1] [2] [3] [6] |

| Molecular Weight | 416.6365 g/mol | [1] [2] [3] [6] |

| Melting Point | 63-65°C | [14] |

| Boiling Point | 571.1±35.0°C at 760 mmHg | [14] |

| Flash Point | 241.5±20.5°C | [14] |

| Density | 1.1±0.1 g/cm³ | [14] |

| LogP (Lipophilicity) | 5.85 | [14] |

| Polar Surface Area | 60.69 Ų | [14] |

| Vapour Pressure | 0.0±3.6 mmHg at 25°C | [14] |

| Index of Refraction | 1.547 | [14] |

| Exact Mass | 416.329045277 Da | [6] |

| Stereochemistry | Absolute | [2] |

| Defined Stereocenters | 6/6 | [2] |

| E/Z Centers | 2 | [2] |

| Charge | 0 | [2] |

Physicochemical Properties and Stability

Secalciferol demonstrates distinctive physicochemical characteristics that influence its biological behavior and analytical detection [14]. The compound exhibits a melting point range of 63-65°C, indicating crystalline stability under standard conditions [14]. The boiling point of 571.1±35.0°C at 760 mmHg reflects the high molecular weight and extensive hydrogen bonding capacity of the molecule [14].

The lipophilicity of secalciferol, expressed as LogP value of 5.85, indicates significant hydrophobic character that facilitates membrane permeation and tissue distribution [14]. This high lipophilicity value suggests strong partitioning into lipid environments, which is consistent with the compound's steroid-like structure and biological distribution patterns [29] [30]. The polar surface area of 60.69 Ų represents the contribution of the three hydroxyl groups to the overall molecular polarity [14].

Stability studies reveal that secalciferol exhibits sensitivity to ultraviolet light exposure, similar to other vitamin D metabolites [8] [9] [25]. Photodegradation occurs through multiple pathways, resulting in the formation of various photoisomers and degradation products [25] [33]. The compound demonstrates optimal stability when stored at temperatures between 2-8°C, as indicated by recommended storage conditions [14].

Thermal stability analysis shows that secalciferol maintains structural integrity at physiological temperatures but undergoes degradation at elevated temperatures [8]. The flash point of 241.5±20.5°C indicates the temperature at which the compound may undergo thermal decomposition [14]. Environmental factors such as pH, oxygen exposure, and light conditions significantly influence the compound's stability profile [9] [10].

The compound's vapor pressure of 0.0±3.6 mmHg at 25°C indicates low volatility under standard conditions [14]. The refractive index of 1.547 provides information about the compound's optical properties and can be used for identification purposes [14]. These physicochemical parameters collectively define secalciferol's behavior in various analytical and biological systems [17].

Spectroscopic and Analytical Profiles

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for secalciferol analysis [12] [17]. The compound exhibits characteristic retention behavior on reversed-phase C18 columns, with retention times typically around 7.5 minutes under isocratic conditions using methanol-water mobile phases [26]. Multiple reaction monitoring techniques enable sensitive detection with limits of quantification as low as 0.2 ng/g [12].

Mass spectrometric analysis reveals a molecular ion peak at m/z 417.33632 for the protonated molecular ion [M+H]⁺ [3]. Atmospheric pressure chemical ionization in positive ion mode provides optimal sensitivity for secalciferol detection [12]. Fragmentation patterns in tandem mass spectrometry show characteristic losses corresponding to water molecules and side chain cleavage [12] [17].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for secalciferol [10]. Quantitative nuclear magnetic resonance techniques enable absolute content determination and purity assessment without requiring certified reference standards [10]. The technique proves particularly valuable for stability studies and isomerization monitoring [10].

Ultraviolet spectroscopy shows characteristic absorption at 265 nm, which is commonly used for high-performance liquid chromatography detection of vitamin D compounds [26]. The compound's conjugated triene system contributes to its ultraviolet absorption properties and enables spectrophotometric quantification [16] [26].

Infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl group stretching vibrations, providing functional group identification capabilities [16]. The compound's multiple hydroxyl groups create distinct spectroscopic signatures that aid in structural confirmation [16].

| Table 2: Analytical Characterization Methods for Secalciferol | |||

|---|---|---|---|

| Analytical Method | Key Features | Applications | Source |

| ------------------ | -------------- | -------------- | --------- |

| HPLC-MS/MS | Multiple reaction monitoring, atmospheric pressure chemical ionization | Serum analysis, clinical diagnostics | [12] [17] |

| LC-MS/MS | Isotope dilution with deuterated internal standard | Reference measurement procedures | [12] |

| NMR Spectroscopy | Quantitative analysis, structural elucidation | Absolute content determination, stability studies | [10] |

| UV Spectroscopy | Detection at 265 nm for vitamin D compounds | HPLC detection, purity analysis | [26] |

| Mass Spectrometry | Molecular ion peak at m/z 417 [M+H]⁺ | Structural confirmation, fragmentation patterns | [1] [3] |

| Infrared Spectroscopy | Characteristic absorption bands for hydroxyl groups | Functional group identification | [16] |

Structure-Activity Relationship Determinants

The structure-activity relationships of secalciferol are fundamentally determined by its specific hydroxylation pattern and stereochemical configuration [24] [32]. The presence of hydroxyl groups at positions 3, 24, and 25 creates distinct hydrogen bonding capabilities that influence receptor binding affinity and biological activity [32] [35]. Research demonstrates that the 24R configuration is essential for biological recognition, as the 24S epimer exhibits significantly different binding characteristics [31].

Conformational analysis reveals that secalciferol adopts specific three-dimensional arrangements that enable interaction with nuclear vitamin D receptors [24] [28]. The compound's ability to bind to vitamin D receptors, although weaker than 1α,25-dihydroxyvitamin D₃, requires concentrations that are 10⁵-fold higher to achieve comparable binding [24]. This reduced binding affinity correlates with the compound's distinct biological profile and cellular responses [24].

The side chain flexibility of secalciferol plays a crucial role in determining its interaction with target proteins [28]. Systematic conformational searches indicate that the molecule's side chain occupies specific spatial regions that differ from other vitamin D metabolites [28]. These conformational preferences directly influence the compound's ability to activate transcriptional responses and cellular signaling pathways [24] [35].

Hydrogen bonding interactions represent critical determinants of secalciferol's biological activity [32]. Specific amino acid residues in target proteins form hydrogen bonds with the compound's hydroxyl groups, with particular importance placed on interactions involving the 3-hydroxyl and 25-hydroxyl positions [32]. The 24-hydroxyl group provides additional binding specificity that distinguishes secalciferol from other vitamin D metabolites [32] [35].

The compound's structure-activity relationships extend to its membrane-associated effects, where secalciferol demonstrates specific binding to growth plate chondrocyte membranes [35]. This membrane binding exhibits stereospecificity, with the 24R configuration being essential for biological activity [35]. The resulting cellular responses include activation of protein kinase C pathways and modulation of calcium homeostasis [35].

| Table 3: Spectroscopic and Database Identifiers for Secalciferol | ||

|---|---|---|

| Spectroscopic Parameter | Value | Description |

| ------------------------- | -------- | ------------- |

| SMILES | CC@H[C@H]1CC[C@H]2\C(CCC[C@]12C)=C\C=C3\CC@@HCCC3=C | Simplified molecular-input line-entry system |

| InChI | InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1 | International Chemical Identifier |

| InChI Key | FCKJYANJHNLEEP-XRWYNYHCSA-N | Hashed version of InChI |

| CAS Number | 55721-11-4 | Chemical Abstracts Service registry number |

| UNII | 460029IUDA | Unique Ingredient Identifier |

| ChEBI ID | CHEBI:28818 | Chemical Entities of Biological Interest |

| DrugBank ID | DB18406 | DrugBank accession number |

| HMDB ID | HMDB0006226 | Human Metabolome Database identifier |

The biosynthesis of secalciferol, also known as 24,25-dihydroxyvitamin D3, represents a critical metabolic pathway in vitamin D metabolism that occurs through the enzymatic conversion of 25-hydroxyvitamin D3 (calcidiol) [1] [2]. This conversion is mediated by the cytochrome P450 enzyme CYP24A1, which catalyzes the hydroxylation at the C-24 position of the steroid side chain [3] [4].

The enzymatic conversion follows a specific biochemical mechanism whereby 25-hydroxyvitamin D3 serves as the primary substrate for CYP24A1 [5] [6]. The enzyme utilizes a complex electron transport system involving NADPH, adrenodoxin, and adrenodoxin reductase to facilitate the hydroxylation reaction [7] [8]. This process occurs within the mitochondrial inner membrane, where CYP24A1 is localized along with the necessary cofactors [3] [9].

The conversion reaction can be represented as: 25-hydroxyvitamin D3 + NADPH + H+ + O2 → 24,25-dihydroxyvitamin D3 + NADP+ + H2O [10]. This reaction demonstrates the oxidative nature of the conversion and the requirement for molecular oxygen as a co-substrate [11].

Research has demonstrated that CYP24A1 functions as a multicatalytic enzyme, capable of performing multiple sequential hydroxylation reactions [6]. The enzyme exhibits substrate specificity for both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, though the preferred substrate appears to be 1,25-dihydroxyvitamin D3 [2] [4]. The kinetic properties of this conversion show that the enzyme has a relatively high affinity for 25-hydroxyvitamin D3, with studies indicating specific Km values that demonstrate efficient substrate binding [8].

The enzymatic conversion process is highly regulated and represents the first step in what can be either a biosynthetic pathway leading to biologically active secalciferol or the initial step in the catabolic degradation pathway of vitamin D metabolites [12]. The dual nature of this conversion highlights the sophisticated regulatory mechanisms that control vitamin D metabolism in different physiological contexts [7].

Role of CYP24A1 (25-Hydroxyvitamin D3-24-Hydroxylase)

CYP24A1, systematically known as 25-hydroxyvitamin D3-24-hydroxylase, plays a pivotal role in secalciferol biosynthesis and vitamin D metabolism [3] [4]. This mitochondrial cytochrome P450 enzyme is encoded by the CYP24A1 gene and represents a critical regulatory component of the vitamin D endocrine system [5].

The enzyme exhibits remarkable catalytic versatility, functioning as both a 24-hydroxylase and 23-hydroxylase depending on the physiological context and substrate availability [6] [3]. When acting on 25-hydroxyvitamin D3, CYP24A1 primarily catalyzes 24-hydroxylation to produce secalciferol, though it can also perform 23-hydroxylation to generate 23,25-dihydroxyvitamin D3 [13] [6]. This dual functionality allows the enzyme to participate in multiple metabolic pathways within the vitamin D system.

The structural characteristics of CYP24A1 contribute to its functional specificity. The enzyme contains the characteristic heme prosthetic group common to all cytochrome P450 enzymes, with iron-containing protoporphyrin IX linked to a cysteine thiolate [7]. Recent crystallographic studies have revealed important details about the enzyme's active site architecture, showing how it accommodates vitamin D metabolites and facilitates the specific hydroxylation reactions [5].

CYP24A1 demonstrates tissue-specific expression patterns that reflect its diverse physiological roles [9]. The enzyme is most abundantly expressed in the kidney and small intestine, where it plays crucial roles in systemic vitamin D metabolism [2] [9]. However, significant expression levels are also found in skin, bone, placenta, and various other tissues, indicating widespread involvement in local vitamin D regulation [14] [9].

The enzyme's catalytic mechanism involves a complex series of electron transfers facilitated by the mitochondrial electron transport chain [7]. The process requires the sequential action of ferredoxin reductase and ferredoxin to deliver electrons from NADPH to the enzyme's heme center, enabling the activation of molecular oxygen for hydroxylation reactions [8].

Research has demonstrated that CYP24A1 can catalyze the complete degradation pathway of vitamin D metabolites, performing multiple sequential hydroxylation and oxidation reactions [6]. This multicatalytic capability allows the enzyme to convert both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 through complex metabolic pathways that ultimately lead to the formation of calcitroic acid and other excretion products [3] [12].

Regulatory Mechanisms of Secalciferol Production

The regulation of secalciferol production through CYP24A1 involves sophisticated molecular mechanisms that respond to various physiological signals and maintain vitamin D homeostasis [4] [15]. The primary regulatory mechanism involves transcriptional control mediated by the vitamin D receptor (VDR) and its response to 1,25-dihydroxyvitamin D3 [2] [7].

1,25-Dihydroxyvitamin D3 serves as the most potent inducer of CYP24A1 expression, creating a negative feedback loop that prevents excessive accumulation of the active vitamin D hormone [4] [15]. This autoregulatory mechanism operates through VDR binding to vitamin D response elements (VDREs) in the CYP24A1 gene promoter, leading to enhanced transcription [7]. The induction is dose-dependent and can increase CYP24A1 expression by several-fold within hours of 1,25-dihydroxyvitamin D3 exposure [9].

Parathyroid hormone (PTH) represents another crucial regulatory factor, though its effects are tissue-specific [2] [15]. In the kidney, PTH inhibits CYP24A1 expression through cAMP-dependent signaling pathways, thereby promoting the accumulation of 1,25-dihydroxyvitamin D3 during states of calcium deficiency [4]. Conversely, in osteoblasts and bone tissue, PTH can act synergistically with 1,25-dihydroxyvitamin D3 to enhance CYP24A1 expression, facilitating local regulation of vitamin D metabolism [16].

Fibroblast Growth Factor 23 (FGF23) has emerged as a critical regulator of CYP24A1 expression, particularly in the context of phosphate homeostasis [15]. FGF23 acts through its obligate coreceptor Klotho to stimulate CYP24A1 expression while simultaneously suppressing CYP27B1 expression [15]. This coordinated regulation ensures appropriate vitamin D metabolism in response to phosphate status and represents an important mechanism linking mineral homeostasis to vitamin D regulation.

The regulation of CYP24A1 involves complex epigenetic mechanisms that modulate gene expression [15]. The transcription factor C/EBPβ plays a crucial role in recruiting chromatin remodeling complexes, including SWI/SNF complexes, to the CYP24A1 promoter [15]. These complexes use ATP hydrolysis to remodel chromatin structure and facilitate transcriptional activation. Additionally, histone methyltransferases and other epigenetic modifiers contribute to the fine-tuning of CYP24A1 expression in response to physiological signals.

Nutritional and metabolic factors also influence CYP24A1 regulation. Serum calcium and phosphate levels indirectly affect enzyme expression through their effects on PTH and FGF23 secretion [15]. During calcium deficiency, reduced CYP24A1 expression helps maintain 1,25-dihydroxyvitamin D3 levels to promote intestinal calcium absorption. Conversely, during phosphate excess, increased CYP24A1 expression facilitates the catabolism of vitamin D metabolites to prevent phosphate retention.

Metabolic Interconversions and Catabolic Pathways

The metabolic interconversions involving secalciferol represent a complex network of enzymatic reactions that serve both biosynthetic and catabolic functions within the vitamin D system [3] [12]. These pathways demonstrate the sophisticated mechanisms by which organisms regulate vitamin D metabolite levels and facilitate their ultimate elimination.

CYP24A1 catalyzes multiple sequential reactions that extend beyond the initial formation of secalciferol from 25-hydroxyvitamin D3 [6]. The enzyme can perform further oxidation of secalciferol to produce 24-oxo-25-hydroxyvitamin D3, representing an intermediate step in the catabolic pathway [6]. This oxidation involves the conversion of the 24-hydroxyl group to a ketone, fundamentally altering the biological activity of the molecule.

The catabolic pathway proceeds through additional CYP24A1-mediated reactions that ultimately lead to the formation of calcitroic acid, the primary excretion product of vitamin D metabolism [3] [12]. This pathway involves multiple hydroxylation and oxidation steps, including the formation of 24,25,26,27-tetranor-23-hydroxyvitamin D3 as an intermediate [6]. The complete degradation pathway demonstrates the enzyme's remarkable catalytic versatility and its central role in vitamin D homeostasis.

An alternative metabolic pathway involves the 23-hydroxylation of vitamin D metabolites by CYP24A1 [3] [6]. This pathway can lead to the formation of 23,25-dihydroxyvitamin D3 from 25-hydroxyvitamin D3, or to the production of 1,25-dihydroxyvitamin D3-26,23-lactone from 1,25-dihydroxyvitamin D3 [3]. The relative activity of the 24-hydroxylase versus 23-hydroxylase pathways shows species-specific differences and may be influenced by tissue-specific factors.

The interconversion between different vitamin D metabolites is not unidirectional. Under certain conditions, secalciferol can serve as a substrate for additional hydroxylation reactions [16]. For instance, secalciferol can be converted to 1,24,25-trihydroxyvitamin D3 through the action of CYP27B1, the 1α-hydroxylase enzyme [7]. This trihydroxylated metabolite retains some biological activity and can bind to the VDR, though with reduced affinity compared to 1,25-dihydroxyvitamin D3.

The catabolic pathways involving secalciferol are subject to metabolic regulation that reflects the overall vitamin D status of the organism [12]. During periods of vitamin D sufficiency, enhanced CYP24A1 expression promotes the catabolism of both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, leading to increased secalciferol formation and subsequent degradation [15]. Conversely, during vitamin D deficiency, reduced CYP24A1 expression helps preserve vitamin D metabolites by limiting their catabolism.

Research has identified additional enzymatic pathways that can contribute to secalciferol metabolism [12]. CYP3A4, primarily known as a drug-metabolizing enzyme, can also hydroxylate vitamin D metabolites at the 23 and 24 positions [12]. While this enzyme lacks the substrate specificity of CYP24A1, it may contribute to vitamin D metabolism in tissues where it is highly expressed, such as the liver and intestine.

Tissue-Specific Biosynthetic Variations

The biosynthesis of secalciferol exhibits remarkable tissue-specific variations that reflect the diverse physiological roles of vitamin D metabolism across different organs and cell types [9] [14]. These variations encompass differences in enzyme expression levels, regulatory mechanisms, and metabolic pathway preferences that are tailored to specific tissue functions.

In the kidney, secalciferol biosynthesis occurs primarily in the proximal tubule cells, where CYP24A1 expression is constitutively high and subject to tight hormonal regulation [2] [9]. The renal biosynthetic pathway responds rapidly to changes in PTH, FGF23, and 1,25-dihydroxyvitamin D3 levels, serving as the primary site for systemic regulation of vitamin D metabolism [15]. The kidney demonstrates the highest capacity for secalciferol production and plays a central role in maintaining circulating levels of this metabolite.

The small intestine represents another major site of secalciferol biosynthesis, with particularly high CYP24A1 expression in the duodenum [9] [14]. Intestinal secalciferol production serves primarily local regulatory functions, helping to modulate the response to dietary vitamin D and calcium intake [14]. The intestinal biosynthetic pathway shows strong responsiveness to 1,25-dihydroxyvitamin D3, creating a local feedback mechanism that prevents excessive vitamin D signaling in intestinal epithelial cells.

Skin tissue demonstrates unique characteristics in secalciferol biosynthesis, with CYP24A1 expression that can be induced by 1,25-dihydroxyvitamin D3 but does not always correlate with detectable enzyme activity [9]. This phenomenon suggests that skin may have additional regulatory mechanisms that control enzyme function beyond transcriptional regulation. The skin's capacity for secalciferol biosynthesis may be particularly important in photoprotection and wound healing processes [17].

Bone tissue, particularly osteoblasts, exhibits distinctive regulatory patterns for secalciferol biosynthesis [16] [9]. In bone, PTH acts synergistically with 1,25-dihydroxyvitamin D3 to enhance CYP24A1 expression, contrasting with the inhibitory effect of PTH observed in kidney tissue [16]. This tissue-specific regulation allows bone to maintain appropriate local concentrations of vitamin D metabolites for optimal bone formation and remodeling processes.

The placenta represents a unique case of tissue-specific secalciferol biosynthesis, characterized by high basal CYP24A1 activity that appears to be less dependent on 1,25-dihydroxyvitamin D3 stimulation compared to other tissues [13]. Placental secalciferol production serves to regulate the transfer of vitamin D metabolites between maternal and fetal circulations, with the enzyme acting as a metabolic barrier that protects the fetus from excessive vitamin D exposure [13].

Prostate tissue demonstrates significant CYP24A1 expression and secalciferol biosynthetic capacity, with important implications for prostate health and disease [18]. The dysregulation of CYP24A1 expression in prostate cancer has been associated with altered vitamin D metabolism and may contribute to cancer progression [18]. This tissue-specific variation highlights the importance of local vitamin D metabolism in cancer biology.

Recent research has identified additional tissue-specific variations in secalciferol biosynthesis, including expression in lung, heart, thymus, and spleen tissues [9]. While these tissues generally show lower CYP24A1 expression levels compared to kidney and intestine, they demonstrate the widespread nature of vitamin D metabolism and its importance in diverse physiological processes [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic;Health Hazard

Other CAS

40013-87-4